Methyl[(1,2-thiazol-5-yl)methyl]amine
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Overview
Description
Methyl[(1,2-thiazol-5-yl)methyl]amine is a chemical compound with the CAS Number: 1284196-75-3 . It has a molecular weight of 128.2 and its IUPAC name is 5-isothiazolyl-N-methylmethanamine . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8N2S/c1-6-4-5-2-3-7-8-5/h2-3,6H,4H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms.
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 128.2 . The compound is stored at a temperature of +4 .
Scientific Research Applications
Synthesis and Biological Activity
Methyl[(1,2-thiazol-5-yl)methyl]amine and its derivatives have been synthesized for various biological activities. For instance, a study by (Shankar et al., 2017) reports the synthesis of novel urea derivatives, showcasing their antimicrobial activity and cytotoxicity. Similarly, (Uma et al., 2017) have synthesized and characterized certain derivatives for biological activity studies.
Antiproliferative and Antimicrobial Properties
Derivatives of this compound have demonstrated significant antiproliferative and antimicrobial properties. A study by (Gür et al., 2020) outlines the synthesis of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, exhibiting high DNA protective ability and strong antimicrobial activity.
Synthesis and Antimicrobial Activity
The antimicrobial activity of various derivatives is a prominent area of research. For example, (Abdelhamid et al., 2010) synthesized derivatives containing the thiazole moiety and tested them against different microorganisms.
Molecular and Electronic Structure
The compound's molecular and electronic structure have been explored in depth. (Özdemir et al., 2009) conducted an experimental and theoretical investigation of a related molecule, providing insights into its molecular geometry and vibrational frequencies.
Fluorescence Studies
Fluorescence effects of related compounds have been studied, as in the work by (Matwijczuk et al., 2018), focusing on the effects of molecular aggregation and the position of the amino group.
CO2 Fixation and Catalysis
The compound and its derivatives have been used in catalysis, particularly in CO2 fixation. (Das et al., 2016) described the use of thiazolium carbene-based catalysts derived from vitamin B1 for the N-formylation and N-methylation of amines using CO2.
Safety and Hazards
The compound has several hazard statements: H226, H302, H312, H314, H332, H335 . These codes correspond to various hazards such as flammability (H226), harm if swallowed (H302), harm in contact with skin (H312), causes severe skin burns and eye damage (H314), harm if inhaled (H332), and may cause respiratory irritation (H335) .
Future Directions
Thiazole derivatives, including Methyl[(1,2-thiazol-5-yl)methyl]amine, have been studied for their diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Therefore, future research could focus on exploring the potential applications of this compound in these areas.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets can range from enzymes to receptors, and their roles are often crucial in various physiological processes.
Mode of Action
Thiazole derivatives are known to behave unpredictably when they enter physiological systems . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives are known to have the potential to activate or stop various biochemical pathways . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
N-methyl-1-(1,2-thiazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-6-4-5-2-3-7-8-5/h2-3,6H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMBIDXRIXTISW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=NS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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